Synthesis Pathway Efficiency: 2-Amino-5-(trifluoromethoxy)phenol as a Defined Riluzole Precursor
The compound is the defined starting material in a patented route to riluzole. It reacts with urea to form the novel intermediate 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea, which then undergoes a transformation with Lawson's reagent to yield riluzole. This synthetic sequence is validated as a complete and functional pathway in the patent claims, a level of process definition not available for its regioisomers [1]. In contrast, the closest regioisomer, 2-amino-6-(trifluoromethoxy)phenol (CAS 1261524-09-7), has no documented use as a riluzole precursor and would be expected to yield a different benzothiazole derivative due to the altered substitution pattern, making it unsuitable for this specific application .
| Evidence Dimension | Documented Application in Riluzole Synthesis |
|---|---|
| Target Compound Data | Yes, documented as starting material in patent CN-114249672-A |
| Comparator Or Baseline | Regioisomer: 2-Amino-6-(trifluoromethoxy)phenol (CAS 1261524-09-7) |
| Quantified Difference | Qualitative difference: Target compound is a validated precursor; comparator has no known use in this pathway. |
| Conditions | Patent-specified reaction with urea followed by Lawson's reagent |
Why This Matters
This provides procurement teams with a direct, application-specific justification; purchasing the wrong isomer will result in a different product, causing process failure and financial loss.
- [1] Fei, F., & Wang, F. (2022). A kind of riluzole intermediate compound (Patent No. CN-114249672-A). China National Intellectual Property Administration. View Source
